Benzyl alcohol,[7-14c]
Description
Foundational Role of Carbon-14 (B1195169) Radiolabeling in Biochemical and Environmental Disciplines
Carbon-14 radiolabeling is a cornerstone of modern biochemical and environmental research. In biochemistry, ¹⁴C-labeled compounds are instrumental in elucidating metabolic pathways, studying drug absorption, distribution, metabolism, and excretion (ADME), and investigating the mechanisms of enzyme-catalyzed reactions. researchgate.nethmdb.ca By tracking the radioactive signal, researchers can identify metabolites, quantify the rates of metabolic processes, and understand how organisms process various substances. hmdb.ca
In environmental science, ¹⁴C-labeled compounds are crucial for assessing the fate and impact of chemicals in the environment. researchgate.net These tracers are used to study the degradation of pollutants, their movement through soil and water, and their potential for bioaccumulation. researchgate.net The insights gained from these studies are vital for developing effective remediation strategies and for understanding the environmental impact of various compounds.
Strategic Rationale for Positional Carbon-14 Labeling: The Benzyl (B1604629) Carbon [7-14C] in Mechanistic Studies
The decision to label a specific atom within a molecule is a strategic one, aimed at answering precise scientific questions. Labeling the benzylic carbon of benzyl alcohol to create Benzyl alcohol, [7-¹⁴C] is particularly insightful for mechanistic studies. The benzylic carbon is a key reactive site in many of the metabolic and degradation pathways of benzyl alcohol.
For instance, the oxidation of benzyl alcohol to benzaldehyde (B42025), a common metabolic step, directly involves the breaking of a bond to this carbon. nih.gov By placing the ¹⁴C label at this position, researchers can unequivocally track the fate of this specific carbon atom. This allows them to determine whether this carbon is retained in subsequent metabolites or if it is lost, for example, as carbon dioxide. This level of detail is critical for piecing together the exact sequence of reactions in a metabolic or degradation pathway.
Furthermore, positional labeling is essential for distinguishing between different potential metabolic routes. If multiple pathways exist for the breakdown of benzyl alcohol, the distribution of the ¹⁴C label in the various end products can reveal the relative importance of each pathway. This precise information is invaluable for building accurate models of biochemical and environmental processes.
Detailed Research Findings
The application of Benzyl alcohol, [7-¹⁴C] has yielded significant quantitative data, particularly in the fields of toxicology and biochemistry.
One key area of investigation has been the percutaneous absorption and subsequent metabolism of benzyl alcohol. A study utilizing [7-¹⁴C]benzyl alcohol in rhesus monkeys provided detailed insights into how this compound is absorbed through the skin and excreted.
| Application Condition | Mean Urinary Excretion (% of Administered Dose) | Mean Percutaneous Absorption (% of Applied Dose) |
|---|---|---|
| Unoccluded | 56.5 ± 7.7% | 31.6 ± 4.2% |
| Occluded (Plastic Wrap) | Not Reported | 56.3 ± 14.5% |
| Occluded (Glass Chamber) | Not Reported | 79.9 ± 7.4% |
These findings demonstrate that occlusion significantly increases the skin penetration of benzyl alcohol. The majority of the absorbed dose is excreted in the urine, indicating that it is metabolized and cleared from the body. cir-safety.org The primary metabolite of benzyl alcohol is benzoic acid, which is then typically conjugated with glycine (B1666218) to form hippuric acid before being excreted. hmdb.ca
Further in vitro studies using human skin have examined the partitioning of [7-¹⁴C]benzyl alcohol into different skin layers. These studies are crucial for understanding the initial stages of dermal absorption.
| Parameter | Value |
|---|---|
| Dermal/Normal Saline Solution Partition Coefficient (K) | 0.254 |
In the realm of biochemistry, [7-¹⁴C]benzyl alcohol has been used to trace metabolic pathways in plants. A study on cranberries demonstrated the conversion of benzyl alcohol into other aromatic compounds.
| Precursor | Primary Labeled Product | Labeled Moiety in Product |
|---|---|---|
| [7-¹⁴C]Benzyl alcohol | Benzyl benzoate (B1203000) | Alcohol portion |
This research highlights the utility of Benzyl alcohol, [7-¹⁴C] in elucidating biosynthetic pathways in plants, demonstrating the enzymatic machinery responsible for the formation of flavor and aroma compounds. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
phenyl(114C)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-ZQBYOMGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[14CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Radiosynthetic Pathways for Benzyl Alcohol, 7 14c
Contemporary Approaches for Site-Specific Carbon-14 (B1195169) Incorporation at the Benzyl (B1604629) Position
Modern radiosynthesis focuses on strategies that offer high efficiency, selectivity, and control over the placement of the isotopic label. This is particularly crucial for producing Benzyl alcohol, [7-14C] with the high purity and specific activity required for sensitive analytical applications.
Chemoenzymatic Synthesis and Stereochemical Control in [7-14C] Benzyl Alcohol Production
Chemoenzymatic methods represent a powerful approach, merging the precision of enzymatic catalysis with the versatility of chemical synthesis to achieve high levels of stereochemical control. A notable one-pot synthesis for producing isotopically labeled benzyl alcohol with high enantiomeric purity has been developed. researchgate.netnih.gov This procedure is particularly useful for mechanistic studies in enzymology. nih.gov
The synthesis involves a coupled enzymatic reaction system:
Cofactor Regeneration : Formate (B1220265) dehydrogenase (FDH) catalyzes the transfer of a hydride from a labeled source (e.g., formate-d for deuterium (B1214612) labeling) to the nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (NAD⁺), generating NADD. nih.gov
Stereospecific Reduction : An alcohol dehydrogenase (ADH), such as horse liver ADH (hADH), then facilitates the stereospecific transfer of the labeled hydride from NADD to the re-face of the precursor, phenyl[¹⁴C]-benzaldehyde. nih.gov This yields the desired stereospecifically labeled product, for instance, 7R-[²H]-phenyl-[¹⁴C]-benzyl alcohol. nih.gov
This coupled system allows for the use of only a catalytic amount of the expensive NAD⁺ cofactor, as it is continuously recycled. nih.gov The reaction proceeds to completion, typically overnight, and demonstrates high isotopic and enantiomeric purity (>99.5%), which is critical for sensitive applications like kinetic isotope effect (KIE) studies. nih.govresearchgate.net The high level of purity is verified by sensitive measurements that can detect even minute (e.g., 0.5%) isotopic contamination. researchgate.netnih.gov
Leveraging Carbon-14 Labeled Precursors and Building Blocks in Organic Synthesis
The foundation of any ¹⁴C-radiosynthesis lies in the availability of simple, labeled building blocks. nih.gov The primary source of carbon-14 is barium carbonate (Ba[¹⁴C]CO₃), generated in nuclear reactors. nih.govacs.org This initial material is then converted into a handful of versatile primary precursors from which nearly all other ¹⁴C-labeled compounds are derived. wuxiapptec.com
Key primary building blocks include:
[¹⁴C]Carbon dioxide ([¹⁴C]CO₂)
Metal [¹⁴C]cyanides (e.g., K[¹⁴C]CN)
[¹⁴C]Acetylene
[¹⁴C]Barium cyanamide (B42294) (BaN[¹⁴C]CN) wuxiapptec.com
From these, more complex secondary intermediates such as [¹⁴C]methanol or [¹⁴C]methyl iodide ([¹⁴C]CH₃I) can be synthesized. nih.gov For the synthesis of Benzyl alcohol, [7-14C], a common strategy involves the preparation of [carbonyl-¹⁴C]benzaldehyde. This can be achieved through various established organic chemistry reactions starting from a simple one-carbon ¹⁴C-precursor like [¹⁴C]potassium cyanide. wuxiapptec.com The labeled benzaldehyde (B42025) then serves as the immediate precursor for reduction to Benzyl alcohol, [7-14C], as demonstrated in the chemoenzymatic route. researchgate.netnih.gov
| Precursor | Role in Synthesis |
| Ba[¹⁴C]CO₃ | Primary source of carbon-14 isotope. nih.govwuxiapptec.com |
| [¹⁴C]CO₂ | Universal precursor for many ¹⁴C-labeled compounds. nih.gov |
| K[¹⁴C]CN | Versatile building block for introducing a ¹⁴C-labeled carbon atom. wuxiapptec.com |
| Phenyl[¹⁴C]-benzaldehyde | Immediate precursor for reduction to [7-¹⁴C]Benzyl Alcohol. nih.gov |
Emergent Strategies for Late-Stage Radiolabeling of Complex Molecular Scaffolds
Reduced radioactive waste generation. nih.gov
Faster access to the final labeled compound. nih.gov
The ability to label complex molecules without redesigning the entire synthetic route. openmedscience.com
While a specific late-stage synthesis for Benzyl alcohol, [7-14C] is not extensively detailed in the literature, the principles can be applied. For example, a late-stage Wittig reaction using a ¹⁴C-labeled phosphonium (B103445) ylide (prepared from [¹⁴C]CH₃I) has been successfully used to introduce a ¹⁴C-methylene group into a complex aldehyde precursor. nih.govacs.org Similarly, methods using [¹⁴C]CO₂ as the labeled source for late-stage carboxylation are being developed for various molecular scaffolds. nih.gov Such strategies could potentially be adapted for the efficient synthesis of Benzyl alcohol, [7-14C] or its derivatives.
Isotope Exchange Reactions as a Route to [7-14C] Benzyl Alcohol
Isotope exchange reactions offer an elegant and atom-economical approach to radiolabeling, where an atom in a pre-formed molecule is swapped directly with one of its isotopes. openmedscience.com While hydrogen isotope exchange (HIE) using deuterium or tritium (B154650) is well-established for compounds like benzyl alcohol, carbon-14 isotope exchange is a more challenging and less developed field. researchgate.netrsc.org
The primary challenge lies in the high energy required to break stable carbon-carbon bonds. However, carbon isotope exchange (CIE) methods are an area of active research. nih.gov These techniques could, in principle, allow for the direct conversion of non-radioactive benzyl alcohol into Benzyl alcohol, [7-14C]. Such a method would be highly desirable as it would bypass the need for multi-step de novo synthesis. openmedscience.com The development of catalysts and reaction conditions that can facilitate this exchange under mild conditions remains a significant goal in modern radiochemistry.
Quality Control and Characterization of [7-14C] Benzyl Alcohol
Ensuring the quality of a radiolabeled compound is paramount for its use in any scientific study. The identity, purity, and activity of the material must be rigorously characterized to ensure that experimental results are valid and reproducible.
Assessment of Radiochemical Purity and Molar Activity
Radiochemical Purity is a measure of the proportion of the total radioactivity in a sample that is present in the desired chemical form. nih.gov It is crucial to confirm that the radioactivity detected in an experiment originates solely from the target compound, Benzyl alcohol, [7-14C], and not from radioactive impurities, such as unreacted [carbonyl-¹⁴C]benzaldehyde or oxidation byproducts like [carboxyl-¹⁴C]benzoic acid. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector is the primary technique used to determine the radiochemical purity of Benzyl alcohol, [7-14C]. researchgate.netresearchgate.net This method effectively separates the product from potential impurities, allowing for precise quantification. researchgate.net As seen in chemoenzymatic syntheses, HPLC analysis can clearly distinguish the benzyl alcohol product peak from the benzaldehyde starting material peak. nih.govresearchgate.net Other chromatographic techniques like thin-layer chromatography (TLC) can also be employed for this purpose. nih.gov
Molar Activity (Aₘ) is a critical parameter that defines the amount of radioactivity per mole of a compound. nih.gov It is typically expressed in units of Curies per millimole (Ci/mmol) or Becquerels per mole (Bq/mol). openmedscience.comwuxiapptec.com The theoretical maximum molar activity for a singly-labeled ¹⁴C-compound is approximately 62.4 mCi/mmol (2.31 GBq/mmol). nih.govwuxiapptec.com
The molar activity of a synthesized batch of Benzyl alcohol, [7-14C] is determined by measuring the radioactivity of a solution with a known mass concentration. pageplace.de High molar activity is often required for biological studies to ensure that the administered mass of the compound does not cause pharmacological effects while still providing a detectable radioactive signal. nih.gov Due to the ubiquitous presence of carbon-12, the purity of carbon-14 in starting materials is often high but not 100%, leading to final products with molar activities typically in the range of 40-60 mCi/mmol. wuxiapptec.com
| Parameter | Description | Typical Measurement Technique |
| Radiochemical Purity | Percentage of total radioactivity present as the desired chemical compound. nih.gov | Radio-HPLC, Radio-TLC. researchgate.netnih.gov |
| Molar Activity | Radioactivity per mole of the compound (e.g., mCi/mmol). nih.gov | Liquid Scintillation Counting of a sample with known mass. pageplace.de |
The synthesis of isotopically labeled compounds, such as Benzyl alcohol, [7-14C], is a meticulous process that requires specialized techniques to incorporate a radionuclide into a specific molecular position. selcia.com The primary source for most carbon-14 labeling is barium [14C]-carbonate (Ba[14C]CO3), which is generated in nuclear reactors. acs.orgnih.gov This fundamental precursor is converted into more versatile single-carbon building blocks, such as [14C]carbon dioxide ([14C]CO2) or [14C]potassium cyanide, to facilitate the synthesis of complex organic molecules. selcia.comwuxiapptec.com
A common and effective strategy for preparing Benzyl alcohol, [7-14C] (where the label is on the methylene (B1212753) carbon adjacent to the phenyl group) involves a multi-step pathway starting from [14C]CO2. The general approach includes:
Carbonation : A Grignard reagent, such as phenylmagnesium bromide, is reacted with [14C]CO2. This reaction incorporates the carbon-14 atom to form [carboxyl-14C]benzoic acid.
Reduction to Aldehyde : The resulting labeled benzoic acid is then converted to its corresponding aldehyde, [7-14C]benzaldehyde. This can be achieved through various reduction methods, for instance, by converting the acid to an acid chloride followed by reduction.
Final Reduction to Alcohol : The crucial final step is the reduction of the carbonyl group of [7-14C]benzaldehyde to a hydroxymethyl group, yielding the target compound, Benzyl alcohol, [7-14C].
A particularly sophisticated and stereospecific method involves a one-pot chemoenzymatic synthesis. researchgate.netnih.gov This advanced pathway utilizes enzymes to achieve high purity and specificity. In one documented procedure, phenyl[14C]-benzaldehyde serves as the substrate for a coupled enzymatic reaction. nih.gov The system uses formate dehydrogenase (FDH) to transfer a hydride from a source (like formate-d for deuterium labeling) to the nicotinamide adenine dinucleotide (NAD+) cofactor. Subsequently, alcohol dehydrogenase (ADH) catalyzes the transfer of the labeled hydride from the cofactor to the re-face of the [14C]benzaldehyde, yielding the desired labeled benzyl alcohol. nih.gov This enzymatic approach is highly valued for its ability to produce products with high isotopic and enantiomeric purity. researchgate.netnih.gov
Isotopic Homogeneity and Labeling Specificity Verification
Following radiosynthesis, rigorous analysis is essential to confirm the quality of the radiolabeled compound. This verification process focuses on two key aspects: isotopic homogeneity (often referred to as radiochemical purity) and the specificity of the label's position. These analyses ensure that the radiotracer is suitable for its intended application in research. osu.edunih.gov
Radiochemical purity is a measure of the proportion of the total radioactivity that is present in the desired chemical form. unm.edu High-Performance Liquid Chromatography (HPLC) is a principal technique for this assessment. researchgate.net The synthesized Benzyl alcohol, [7-14C] is passed through an HPLC system, and the eluent is monitored by both a standard detector (e.g., UV) and a radioactivity detector. researchgate.netnih.gov By comparing the retention time of the radioactive peak with that of a non-labeled, authentic standard of benzyl alcohol, the chemical identity is confirmed. unm.edu The percentage of total radioactivity that elutes as the single peak corresponding to benzyl alcohol determines the radiochemical purity.
The table below summarizes typical parameters for the HPLC analysis of benzyl alcohol.
| Parameter | Value | Source |
| Column | C-18 | researchgate.netnih.gov |
| Mobile Phase | 75:25 H₂O : Acetonitrile (MeCN) | researchgate.netnih.gov |
| Flow Rate | 1 mL/min | researchgate.netnih.gov |
| Detection | UV (λ = 263 nm) and Radioactivity Detector | researchgate.net |
Labeling specificity verification confirms that the carbon-14 isotope is located exclusively at the intended C-7 position. While chemical degradation followed by analysis of the resulting fragments can be used, more sophisticated methods are often employed. For compounds synthesized with high stereospecificity, competitive kinetic isotope effect (KIE) measurements serve as an extremely sensitive probe of isotopic and enantiomeric purity. researchgate.netnih.gov The KIE assesses the ratio of reaction rates between different isotopologues. nih.gov Any significant deviation from the expected KIE value, or a change in the KIE as the reaction progresses, can indicate the presence of isotopic contaminants (e.g., unlabeled material) or an incorrectly labeled enantiomer. nih.gov This analysis provides strong evidence that the synthesis yielded a product with the correct isotopic label at the specific desired position. researchgate.net
The table below outlines the key quality control verifications for Benzyl alcohol, [7-14C].
| Analysis | Method | Purpose | Key Findings |
| Chemical Identity | Co-chromatography with Standard | To confirm the synthesized product is benzyl alcohol. | The radioactive peak has an identical retention time to the non-radioactive standard. unm.edu |
| Radiochemical Purity | HPLC with Radioactivity Detection | To quantify the percentage of radioactivity in the form of benzyl alcohol. | A single major radioactive peak corresponding to benzyl alcohol is observed, indicating high purity. researchgate.netnih.gov |
| Isotopic & Enantiomeric Purity | Kinetic Isotope Effect (KIE) Measurement | To provide a highly sensitive check for isotopic contaminants. | A stable KIE value across fractional conversion confirms the absence of significant isotopic impurities. researchgate.netnih.gov |
| Specific Activity | Liquid Scintillation Counting & Mass Analysis | To determine the amount of radioactivity per mole of the compound (e.g., in mCi/mmol). | Provides a measure of the isotopic enrichment of the final product. wuxiapptec.com |
Advanced Analytical and Quantification Methodologies for Carbon 14 Radiolabeled Benzyl Alcohol
Liquid Scintillation Spectrometry (LSS) for Beta Particle Detection
Liquid Scintillation Spectrometry, also known as Liquid Scintillation Counting (LSC), is a widely used analytical technique for quantifying beta-emitting radionuclides like Carbon-14 (B1195169). researchgate.netradiocarbon.com The fundamental principle involves dissolving the sample containing Benzyl (B1604629) alcohol,[7-14c] in a liquid scintillation cocktail. The energy from the beta particles emitted by the 14C decay is transferred to the cocktail's solvent and then to fluorescent solutes (fluors), which emit pulses of light (scintillations). cambridge.org These light pulses are detected by photomultiplier tubes and converted into an electrical signal, with the quantity of light being proportional to the radiation energy. cambridge.org
The efficiency of the LSS process hinges on the composition of the scintillation cocktail, which typically contains a solvent and one or more scintillators. j-ram.org The solvent, often an aromatic hydrocarbon like Toluene or a safer alternative like Linear Alkylbenzene (LAB), must efficiently dissolve the Benzyl alcohol,[7-14c] sample and transfer energy. j-ram.orgrevvity.com The primary scintillator, such as PPO (2,5-Diphenyloxazole), absorbs this energy and emits photons. A secondary scintillator, or wavelength shifter like POPOP (1,4-bis(5-phenyloxazol-2-yl) benzene), may be added to shift the emitted light to a wavelength more suitable for detection by the photomultiplier tubes. cambridge.org
Optimization of the cocktail is paramount for achieving accurate quantification. The choice of cocktail depends heavily on the sample type. For aqueous biological samples containing metabolites of Benzyl alcohol,[7-14c], cocktails with surfactants are necessary to create a stable emulsion and ensure efficient energy transfer. j-ram.org High counting efficiency is a key goal, and different cocktails offer varying performance levels. iaea.org
Below is an interactive table comparing various types of scintillation cocktails suitable for analyzing samples containing Benzyl alcohol,[7-14c].
| Cocktail Type | Primary Solvent | Key Characteristics | Ideal For Benzyl alcohol,[7-14c] in... |
|---|---|---|---|
| Toluene-based | Toluene | High counting efficiency for non-aqueous samples. | Pure compound, organic extracts. |
| High Flash-Point (Safer) | Linear Alkylbenzene (LAB), Di-isopropylnaphthalene (DIN) | Reduced volatility and toxicity, good for plastic vials. j-ram.orgrevvity.com | General laboratory use, reducing organic vapor exposure. |
| Universal / Emulsifying | Surfactant-rich solvents | High capacity for aqueous samples (e.g., plasma, urine). j-ram.org | Biological matrices containing metabolites. |
| Low-Level Counting | Specially purified synthetic solvents | Extremely low background from natural 14C and 40K. j-ram.org | Environmental samples (water, soil extracts) with trace amounts. |
Quenching is a significant challenge in LSS that reduces the counting efficiency. It occurs when energy transfer in the scintillation process is interrupted, leading to a decrease in the number or intensity of light pulses detected. Chemical quenching happens when substances in the sample (e.g., acids, dissolved oxygen, or colored compounds in biological fluids) interfere with the energy transfer or absorb the emitted photons. researchgate.net Color quenching is specifically caused by colored materials that absorb the scintillation light before it reaches the photomultiplier tubes.
Several strategies are employed to mitigate quenching:
Sample Preparation: Methods like combustion of solid biological samples (e.g., tissue) to CO2, which is then trapped and mixed with a suitable cocktail, can eliminate quenching agents. researchgate.netiaea.org
Chemical Destaining: For colored samples, oxidizing agents can be used to decolorize the matrix before adding the cocktail.
Quench Correction Curves: Modern liquid scintillation counters use an external standard source (e.g., gamma radiation) to measure the degree of quenching in each sample. By preparing a set of standards with known 14C activity and varying amounts of a quenching agent, a correction curve can be generated to determine the true activity of the unknown samples. revvity.com
The following table illustrates hypothetical quench data for Benzyl alcohol,[7-14c] in different sample matrices, demonstrating the impact on counting efficiency.
| Sample Matrix | Potential Quenching Agent | Typical Counting Efficiency (Uncorrected) | Corrected Efficiency (%) |
|---|---|---|---|
| Methanol Solution | Methanol | 90-95% | 94% |
| Human Plasma | Proteins, Bilirubin (color) | 65-75% | 92% |
| Urine | Urochrome pigments (color) | 50-65% | 91% |
| Soil Extract (Humic Acid) | Humic substances (color, chemical) | 30-50% | 88% |
Detecting trace amounts of Benzyl alcohol,[7-14c] in environmental or biological samples requires specialized LSS techniques designed to maximize sensitivity. This is achieved by increasing the signal-to-noise ratio, which involves enhancing counting efficiency while drastically reducing the background count rate. jst.go.jp
Key techniques include:
Low-Background Spectrometers: Instruments like the Quantulus™ are designed with passive shielding (e.g., lead) and active shielding (guard detectors) to minimize background radiation from cosmic rays and other environmental sources. cambridge.org
Optimized Vials: Using low-potassium glass vials or high-density polyethylene (B3416737) vials can reduce background counts originating from naturally occurring radioactive isotopes (like 40K) in standard glass. iaea.org
Sample Concentration: For environmental samples, a large initial volume may be processed to concentrate the Benzyl alcohol,[7-14c] into a smaller volume for analysis, thereby increasing the activity level in the measured sample. mdpi.com
Benzene (B151609) Synthesis: For the highest sensitivity in LSS, the carbon from the Benzyl alcohol,[7-14c] sample can be chemically converted to benzene. nih.govresearchgate.net Since benzene is both the sample and the scintillation solvent, this method achieves very high counting efficiency and a high carbon content in the vial, making it suitable for low-level applications. researchgate.netresearchgate.net
Accelerator Mass Spectrometry (AMS) for Ultrasensitive Carbon-14 Quantification
Accelerator Mass Spectrometry (AMS) is the most sensitive method for quantifying long-lived radionuclides like Carbon-14. nih.govresearchgate.net Unlike LSS, which counts radioactive decay events, AMS directly counts the number of 14C atoms in a sample relative to stable carbon isotopes (12C and 13C). radiocarbon.comllnl.gov This fundamental difference makes AMS thousands of times more sensitive than decay counting methods. radiocarbon.comradiocarbon.com
The primary advantages of AMS for analyzing Benzyl alcohol,[7-14c] are its exceptional sensitivity and small sample size requirements. fiveable.me14chrono.org
High Sensitivity: AMS can achieve isotope ratio measurements as low as 10⁻¹⁵, allowing for the quantification of attomole (10⁻¹⁸ mole) levels of 14C. fiveable.meresearchgate.net This enables studies where only trace amounts of the labeled compound are present.
Small Sample Size: Because it is an atom-counting technique, AMS requires only micrograms to milligrams of carbon, a significant advantage when the sample material is limited. unibe.chcambridge.org
Isobaric Separation: A key feature of AMS is its ability to distinguish 14C from its isobar, Nitrogen-14 (14N), which has a nearly identical mass. noaa.gov During the AMS process, negative ions are generated; since nitrogen does not readily form stable negative ions, this provides an initial level of separation. Any remaining interfering molecules are destroyed in the accelerator's high-energy "stripper" section. llnl.gov
Speed: Measurement times for AMS are typically in minutes, compared to the hours or days required for low-level LSS. 14chrono.org
The conversion of the carbon in Benzyl alcohol,[7-14c] into a pure, solid graphite (B72142) target is the most critical step for a successful AMS measurement. radiocarbon.pl This multi-stage process is designed to eliminate all contaminants and other elements, ensuring that only carbon from the sample enters the spectrometer.
The typical protocol involves two main stages:
Combustion to Carbon Dioxide (CO₂): The sample containing Benzyl alcohol,[7-14c] is combusted in a sealed, evacuated quartz tube with an oxidant (e.g., Copper(II) oxide) or in an elemental analyzer. unibe.chcambridge.org This process quantitatively converts all organic carbon into CO₂ gas. The resulting gas is then cryogenically purified to separate it from water vapor and other non-condensable gases. environmental14c.co.uk
Graphitization: The purified CO₂ is reduced to elemental carbon (graphite). This is typically done by reacting the CO₂ with hydrogen gas at high temperatures (e.g., 625°C) in the presence of a metal catalyst, usually iron or cobalt. noaa.gov The resulting graphite is then pressed into a target holder (cathode) for placement in the AMS ion source. radiocarbon.comnoaa.gov
The table below outlines the key steps and quality control considerations for this rigorous process.
| Step | Procedure | Purpose | Critical Quality Control Point |
|---|---|---|---|
| 1. Pre-treatment (if in matrix) | Isolation of Benzyl alcohol or its metabolites from the sample matrix (e.g., via chromatography). | Remove potential carbon contaminants from the matrix. unibe.ch | Ensuring the isolation method does not introduce modern or dead carbon. |
| 2. Combustion | The isolated compound is heated in a sealed quartz tube with an oxidant (CuO) to ~900°C. cambridge.org | Convert all sample carbon to CO₂ gas. | Complete conversion is essential; check for yield. The system must be free of atmospheric leaks. |
| 3. Cryogenic Purification | The resulting gas is passed through a series of cold traps to freeze out water and other impurities. | Isolate pure CO₂ from all other combustion products. environmental14c.co.uk | Ensure removal of electronegative species that can interfere with ion source performance. |
| 4. Graphitization | The pure CO₂ is catalytically reduced with H₂ over an iron catalyst at ~625°C. noaa.gov | Reduce CO₂ to solid, elemental graphite. | Reaction must go to completion to avoid isotopic fractionation. The catalyst must be ultra-pure. |
| 5. Target Pressing | The resulting graphite powder is compressed into an aluminum or copper cathode. radiocarbon.com | Create a solid, stable target for the AMS ion source. | Avoid atmospheric CO₂ contamination during handling and pressing. cambridge.org |
Coupled AMS-Chromatography for Comprehensive Metabolite Profiling
The coupling of Accelerator Mass Spectrometry (AMS) with chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC), provides an exceptionally sensitive method for the detailed metabolite profiling of [7-14C] Benzyl alcohol. researchgate.net AMS is capable of detecting attomolar to zeptomolar concentrations of 14C, which is several orders of magnitude more sensitive than conventional radiometric detection methods. nih.gov This enhanced sensitivity is particularly advantageous for microdosing studies, where administering very low, pharmacologically inactive doses of a radiolabeled compound can help in early human metabolism studies. nih.gov
In this coupled technique, a biological sample is first subjected to chromatographic separation to resolve the parent [7-14C] Benzyl alcohol from its various metabolites. The eluent from the chromatograph is then collected in fractions, which are subsequently converted to graphite and analyzed by AMS to determine the precise amount of 14C in each fraction. nih.gov This allows for the creation of a detailed radiochromatogram, highlighting the metabolic fate of the parent compound. The unparalleled sensitivity of AMS enables the detection and quantification of minor metabolites that would otherwise be undetectable by other methods, providing a more complete picture of the biotransformation pathways. nih.gov
Radiographic Imaging and Autoradiography for Spatial Distribution Analysis
Radiographic imaging techniques are instrumental in visualizing the spatial distribution of radiolabeled compounds within whole organisms, tissues, or even at the cellular level. openmedscience.comresearchgate.net These methods provide both qualitative and quantitative information on the localization of [7-14C] Benzyl alcohol and its metabolites.
High-resolution autoradiography is a technique used to pinpoint the location of radiolabeled substances within cells and subcellular structures. researchgate.net In this method, tissue sections from a subject administered [7-14C] Benzyl alcohol are mounted on slides and coated with a nuclear photographic emulsion. Beta particles emitted by the 14C atoms expose the silver grains in the emulsion directly overlying the radiolabeled molecules. nih.govnih.gov After an appropriate exposure time, the emulsion is developed, and the resulting pattern of silver grains can be examined under a microscope. This allows for the precise localization of the radioactivity, providing valuable insights into which cells or organelles are accumulating the compound or its metabolites. nih.gov
Quantitative Whole-Body Autoradioluminography (QWBAL) is a powerful imaging technique used to assess the distribution of radiolabeled compounds across the entire body of a non-human subject. researchgate.net Following administration of [7-14C] Benzyl alcohol, the animal is cryo-sectioned into thin longitudinal slices. These sections are then exposed to a phosphor imaging plate. researchgate.net The plate captures the energy from the beta particles, and a specialized scanner reads the plate to generate a digital image representing the distribution of radioactivity throughout the body. researchgate.net
The intensity of the signal in various tissues and organs can be quantified by comparison to radioactive standards sectioned alongside the subject. nih.gov This allows for the determination of the concentration of radioactivity in different tissues over time, providing comprehensive data on the absorption, distribution, and potential sites of accumulation of the compound and its metabolites. nih.govsigmaaldrich.com
Table 1: Illustrative QWBAL Data for [7-14C] Benzyl Alcohol Distribution in a Rodent Model
| Tissue | Concentration of Radioactivity (ng equivalents/g) at 2 hours | Concentration of Radioactivity (ng equivalents/g) at 12 hours |
| Liver | 18.5 | 3.2 |
| Kidney | 12.3 | 2.1 |
| Blood | 6.8 | 0.5 |
| Brain | 1.5 | 0.2 |
| Adipose Tissue | 4.1 | 1.9 |
Note: The data presented in this table is for illustrative purposes to demonstrate the type of quantitative information obtained from a QWBAL study. Actual values would be dependent on specific experimental conditions.
Chromatographic Separation Techniques Integrated with Radio-detection
Chromatographic methods are fundamental for separating [7-14C] Benzyl alcohol from its metabolites in biological matrices. The integration of these separation techniques with real-time radio-detection provides a robust platform for quantitative analysis.
Radio-High-Performance Liquid Chromatography (Radio-HPLC) and Radio-Ultra-Performance Liquid Chromatography (Radio-UPLC) are cornerstone techniques in metabolic studies. berthold.comberthold.com These methods combine the high-resolution separation power of HPLC and UPLC with sensitive online radioactivity detectors. waters.com As the separated [7-14C]-labeled compounds elute from the chromatographic column, they pass through a flow cell containing a scintillant (either solid or liquid). The beta particles from the 14C interact with the scintillant, producing light that is detected by a photomultiplier tube. berthold.com
This process generates a radiochromatogram where each peak corresponds to a different radiolabeled component. berthold.com The area under each peak is proportional to the amount of radioactivity, allowing for the quantification of the parent compound and each metabolite. researchgate.net The superior resolution of UPLC, with its smaller particle-sized columns, allows for better separation of structurally similar metabolites and faster analysis times compared to traditional HPLC. waters.com
Mechanistic and Pathway Elucidation Studies Utilizing Benzyl Alcohol, 7 14c
Microbial Biotransformation and Catabolic Pathways of Benzyl (B1604629) Alcohol
Benzyl alcohol, [7-14C], has been instrumental in mapping the microbial degradation of aromatic compounds. Its application has confirmed metabolic sequences and shed light on the enzymatic processes involved in breaking down this common environmental constituent.
Characterization of Aerobic Degradation Pathways: Benzaldehyde (B42025), Benzoate (B1203000), and Catechol Cleavage Routes
Under aerobic conditions, the microbial degradation of benzyl alcohol is initiated by its oxidation to benzaldehyde, which is subsequently oxidized to benzoate. nih.govresearchgate.net Studies using Benzyl alcohol, [7-14C], have unequivocally traced the flow of the 14C label through these intermediates. For instance, in denitrifying Pseudomonas strains, the oxidation of [14C]toluene was shown to first produce [14C]benzyl alcohol and then [14C]benzaldehyde, confirming this sequence early in the pathway. nih.gov
Benzoate is a central intermediate that is further catabolized through the β-ketoadipate pathway. This involves the conversion of benzoate to catechol, which then undergoes ring cleavage. Research on Pseudomonas putida CSV86 has demonstrated that benzyl alcohol metabolism proceeds through benzaldehyde and benzoate to a catechol intermediate, which is then processed via the ortho-cleavage pathway. nih.govresearchgate.net The use of 14C-labeled substrates allows for precise tracking of the carbon skeleton as it moves from the simple aromatic alcohol to intermediates primed for entry into central metabolism.
| Organism | Pathway | Key Intermediates Identified with [7-14C] Labeling | Ring Cleavage |
| Pseudomonas putida CSV86 | Aerobic Degradation | Benzaldehyde, Benzoate, Catechol | Ortho-cleavage |
| Pseudomonas strain K172 | Anaerobic (Denitrifying) | Benzaldehyde | Not specified |
Enzymatic Activities and Gene Regulation in Microbial Benzyl Alcohol Metabolism
Isotopic labeling has been crucial for identifying and characterizing the enzymes responsible for benzyl alcohol catabolism. The initial oxidation of benzyl alcohol to benzaldehyde is catalyzed by alcohol dehydrogenases, and the subsequent conversion to benzoate is mediated by aldehyde dehydrogenases. nih.govsemanticscholar.org Studies in P. putida CSV86 have suggested that the degradation pathway is regulated by at least two distinct regulons. nih.govresearchgate.net The "upper regulon," induced by benzyl alcohol, codes for the initial dehydrogenases. The resulting benzoate then induces a "lower regulon" that manages the subsequent catabolism and ring cleavage. nih.govresearchgate.net The use of Benzyl alcohol, [7-14C], allows for sensitive assays of these enzyme activities and helps in understanding their substrate specificity and regulation.
Anaerobic Degradation Mechanisms of Benzyl Alcohol in Specific Microbial Consortia
In the absence of oxygen, the degradation of benzyl alcohol follows a different route. It is generally converted to benzoate, which is then activated to benzoyl-CoA. This central intermediate undergoes dearomatization and eventual ring fission. While direct tracing studies with [7-14C]benzyl alcohol in complex anaerobic consortia are challenging, its role as a precursor to benzoate is well-established in anaerobic metabolism. For example, in the denitrifying bacterium Azoarcus sp. strain EbN1, the peripheral pathway for anaerobic catabolism involves the oxidation of benzyl alcohol to benzaldehyde and subsequently to benzoate, which then enters the central benzoyl-CoA pathway. researchgate.net
Isotopic Tracing in Plant Metabolic Biochemistry
In plants, Benzyl alcohol, [7-14C], is a valuable tracer for investigating the biosynthesis of a wide array of aromatic compounds, including floral scents, defense compounds, and structural polymers.
Biosynthetic Investigations of Aromatic Compounds Derived from Benzyl Alcohol
The biosynthesis of volatile esters, which are key components of floral aroma, has been effectively studied using 14C-labeled precursors. Research on cranberry (Vaccinium macrocarpon) demonstrated that tissue slices could convert [7-14C]benzyl alcohol into benzyl benzoate. researchgate.net Hydrolysis of the resulting ester confirmed that the radiolabel was exclusively in the benzyl alcohol moiety, proving that benzyl alcohol acts as the direct precursor for the alcohol portion of the ester. researchgate.net
Similarly, studies in Clarkia breweri flowers identified the enzyme benzoyl-CoA:benzyl alcohol benzoyl transferase (BEBT), which catalyzes the formation of benzyl benzoate from benzyl alcohol and benzoyl-CoA. nih.gov The use of radiolabeled substrates like [7-14C]benzyl alcohol is fundamental for in vitro enzyme assays to determine kinetic parameters and substrate specificities.
| Plant Species | Compound Synthesized | Finding from [7-14C] Benzyl Alcohol Tracing |
| Vaccinium macrocarpon (Cranberry) | Benzyl benzoate | Confirmed as the direct precursor to the alcohol moiety of the ester. researchgate.net |
| Clarkia breweri | Benzyl benzoate | Used to assay the activity of benzoyl-CoA:benzyl alcohol benzoyl transferase (BEBT). nih.gov |
Studies on Nutrient Uptake and Growth Dynamics in Agricultural Systems
The application of Benzyl alcohol, [7-14C], in studies focused on nutrient uptake and growth dynamics in agricultural systems is not a prominent area of research based on available scientific literature. While soil microbes can degrade benzyl alcohol, directly linking this process to nutrient uptake by plants using this specific tracer has not been a primary focus of investigation. Research has concentrated more on its role as a precursor in plant secondary metabolism or its degradation by microbial communities.
Investigation of Enzymatic Reaction Mechanisms and Isotope Effects
The use of isotopically labeled substrates like Benzyl alcohol, [7-14C] is instrumental in dissecting the intricate mechanisms of enzyme catalysis. By substituting atoms with their heavier isotopes, scientists can measure kinetic and equilibrium isotope effects and determine the precise stereochemical course of reactions.
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom at or near the reactive center is replaced with one of its heavier isotopes. Measuring the KIE is a primary method for determining whether the breaking of a specific chemical bond is the slowest, or rate-limiting, step in a multi-step enzymatic reaction.
In the context of benzyl alcohol, the oxidation to benzaldehyde, often catalyzed by alcohol dehydrogenases (ADHs), involves the cleavage of a C-H bond at the C7 position. While direct 14C-labeling at this carbon would not produce a large primary KIE (as the C-H or C-D bond is broken, not a C-C bond), it serves as an essential tracer for quantifying products in competitive KIE experiments where deuterium (B1214612) (²H) or tritium (B154650) (³H) is used.
For example, studies on yeast alcohol dehydrogenase (YADH) have extensively used deuterium labeling to probe the hydride transfer step. The oxidation of α,α-dideuteriobenzyl alcohol exhibits a substantial primary KIE, indicating that the transfer of a hydride ion from the alcohol to the NAD+ cofactor is indeed the rate-limiting step. bibliomed.org The magnitude of the KIE provides insight into the structure of the reaction's transition state. nih.govnih.gov For instance, a large KIE suggests a symmetric transition state where the hydride is shared equally between the donor (benzyl alcohol) and the acceptor (NAD+).
| Enzyme | Substrate | Isotope Effect (kH/kD) | Implication | Reference |
| Yeast Alcohol Dehydrogenase | Benzyl alcohol | ~4.0 | Hydride transfer is rate-limiting | nih.gov |
| Imidazolium Fluorochromate (Chemical Oxidation) | Benzyl alcohol | 5.86 | C-H bond cleavage is central to the rate-determining step | bibliomed.org |
This table presents representative kinetic isotope effects for the oxidation of benzyl alcohol. The data illustrates how isotopic substitution at the reactive carbon helps in identifying the rate-limiting step.
In these experiments, a 14C label in the phenyl ring of a non-deuterated benzyl alcohol allows it to be mixed with the deuterated substrate. The relative amounts of the 14C-labeled product and the unlabeled deuterated product can then be accurately measured to determine the KIE.
Enzymes are chiral catalysts that almost always process their substrates with absolute stereospecificity. Isotopic labeling is a key technique to uncover the three-dimensional course of these reactions. Benzyl alcohol, [7-14C] and its precursors are used to trace the origin and orientation of atoms throughout a catalytic cycle.
A clear example is the stereospecific synthesis of isotopically labeled benzyl alcohol using horse liver alcohol dehydrogenase (hADH). nih.govresearchgate.net Researchers have developed a one-pot chemoenzymatic system to produce 7R-[²H]-phenyl-[¹⁴C]-benzyl alcohol. nih.govresearchgate.net This synthesis demonstrates the precise stereochemistry of the enzyme.
The process involves two coupled enzymatic reactions:
Cofactor Regeneration: Formate (B1220265) dehydrogenase (FDH) transfers a deuteride (B1239839) (²H⁻) from sodium formate-d to the cofactor NAD+, producing the labeled cofactor (4R)-NADD.
Stereospecific Reduction: Horse ADH then catalyzes the transfer of this specific deuteride from (4R)-NADD to the re-face of the carbonyl on phenyl-[¹⁴C]-benzaldehyde.
The result is the formation of (R)-benzyl alcohol, with the deuterium specifically placed in the pro-R position. The ¹⁴C label on the phenyl ring (derived from phenyl-[¹⁴C]-benzaldehyde) allows for highly sensitive tracking and quantification of the final product, confirming its origin and enabling precise analysis of the stereochemical purity. nih.govresearchgate.net This experiment elegantly proves that the hydride addition by hADH is stereospecific, yielding a single enantiomer.
De Novo Biosynthesis of Benzyl Alcohol in Engineered Microorganisms
Metabolic engineering offers a sustainable alternative to chemical synthesis for producing valuable compounds like benzyl alcohol. By introducing non-native genes into microorganisms such as Escherichia coli, researchers can create artificial pathways for the de novo biosynthesis of target molecules from simple feedstocks like glucose. nih.govnih.gov
Isotopic tracing using ¹⁴C-labeled glucose is fundamental to demonstrating and optimizing these engineered pathways. By feeding the engineered microbes glucose-[¹⁴C], scientists can trace the flow of carbon through the metabolic network and confirm that the resulting benzyl alcohol is indeed synthesized from the provided sugar. This technique is crucial for calculating yields, identifying metabolic bottlenecks, and verifying the activity of the engineered pathway.
A novel, non-natural pathway for benzyl alcohol production has been successfully engineered in E. coli. nih.govelsevierpure.comresearchgate.net The pathway begins with the endogenous shikimate pathway intermediate, phenylpyruvate.
The key engineered steps are:
Phenylpyruvate to (S)-mandelate: The enzyme hydroxymandelate synthase (hmaS) from Amycolatopsis orientalis is introduced to convert phenylpyruvate.
(S)-mandelate to Phenylglyoxylate (B1224774): The subsequent oxidation is catalyzed by (S)-mandelate dehydrogenase (mdlB) from Pseudomonas putida.
Phenylglyoxylate to Benzaldehyde: Phenylglyoxylate is then decarboxylated by phenylglyoxylate decarboxylase (mdlC), also from P. putida.
Benzaldehyde to Benzyl Alcohol: The final reduction step is carried out efficiently by multiple endogenous alcohol dehydrogenases and/or aldo-keto reductases present in the E. coli host. nih.govnih.gov
Through systematic engineering, including the deletion of competing pathways that consume phenylpyruvate, researchers have achieved benzyl alcohol titers as high as 114 mg/L directly from glucose. nih.govelsevierpure.comresearchgate.net
| Step | Precursor | Enzyme | Gene Origin | Product |
| 1 | Phenylpyruvate | Hydroxymandelate synthase | Amycolatopsis orientalis | (S)-Mandelate |
| 2 | (S)-Mandelate | (S)-Mandelate dehydrogenase | Pseudomonas putida | Phenylglyoxylate |
| 3 | Phenylglyoxylate | Phenylglyoxylate decarboxylase | Pseudomonas putida | Benzaldehyde |
| 4 | Benzaldehyde | Endogenous Alcohol Dehydrogenases / Aldo-keto reductases | Escherichia coli | Benzyl alcohol |
This table outlines the heterologous and endogenous enzymes used to construct a de novo biosynthetic pathway for benzyl alcohol in engineered E. coli.
Environmental Distribution, Transformation, and Degradation of Benzyl Alcohol, 7 14c
Fate and Transport in Terrestrial Ecosystems (Soil Systems)
Once introduced into the soil, Benzyl (B1604629) alcohol, [7-14C] is subject to microbial degradation under both aerobic and anaerobic conditions. Its high mobility in soil suggests a potential for leaching; however, this is often mitigated by rapid degradation processes.
Assessment of Aerobic and Anaerobic Degradation Kinetics
| Condition | Soil Type | Half-life (t½) | Reference |
|---|---|---|---|
| Aerobic | Sandy Soil / Loamy Sand | 35 days | OECD SIDS |
| Projected | Not Specified | ~13 days | ChemicalBook |
Identification and Quantification of Radiolabeled Metabolites and Degradation Products
The primary pathway for the microbial degradation of Benzyl alcohol, [7-14C] in soil involves its oxidation. The benzylic carbon, where the 14C label is located, is a key reactive site. The initial step in this process is the oxidation of the alcohol group to form Benzaldehyde (B42025). This is followed by further oxidation to yield Benzoic acid. nih.govepa.gov Ultimately, under aerobic conditions, the aromatic ring is cleaved, leading to the mineralization of the radiolabeled carbon to 14CO2.
In anaerobic pathways, Benzoic acid is also a key intermediate. ecetoc.org The quantification of these metabolites is essential for a complete understanding of the degradation pathway. While exact percentages from a comprehensive soil study are not detailed in the available literature, the metabolic pathway is well-established.
| Metabolite | Chemical Formula | Formation Pathway |
|---|---|---|
| Benzaldehyde | C₇H₆O | Oxidation of Benzyl alcohol |
| Benzoic acid | C₇H₆O₂ | Oxidation of Benzaldehyde |
| Carbon Dioxide (¹⁴CO₂) | CO₂ | Mineralization of the aromatic ring |
Characterization of Unextracted and Bound Radioactivity in Soil Matrices
During the degradation of organic compounds in soil, a portion of the radioactivity may become incorporated into the soil organic matter, forming unextracted or "bound" residues. pfmodels.orgnih.gov These residues consist of the parent compound, its metabolites, or microbial biomass that has assimilated the 14C label. The formation of bound residues is influenced by microbial activity and the chemical properties of the compound and its metabolites. For compounds that are readily biodegradable like Benzyl alcohol, a significant portion of the bound residue may be in the form of microbial biomass. The specific percentage of applied radioactivity that becomes bound residue for Benzyl alcohol, [7-14C] has not been extensively documented in available studies.
Dynamics in Aquatic Ecosystems (Water and Sediment)
In aquatic environments, Benzyl alcohol, [7-14C] is subject to both abiotic and biotic degradation processes. Its moderate water solubility facilitates its distribution within the water column.
Hydrolytic and Biodegradative Processes in Natural Water Bodies
Benzyl alcohol is not expected to undergo significant hydrolysis in the environment as it lacks functional groups that are susceptible to this process under typical environmental pH conditions. nih.gov The primary mechanism for its removal from aquatic systems is microbial degradation. Numerous studies have demonstrated that Benzyl alcohol is readily biodegradable in the presence of microorganisms from sewage sludge and natural waters under both aerobic and anaerobic conditions. epa.gov Complete anaerobic biodegradation has been observed within two weeks using a sludge seed. epa.gov
| Process | Condition | Finding | Reference |
|---|---|---|---|
| Hydrolysis | Standard environmental pH | Not expected to be significant | PubChem |
| Aerobic Biodegradation | Sewage sludge inoculum | 60.8% degradation in 5 days | EPA HEED |
| Aerobic Biodegradation | Sewage sludge inoculum | >75% degradation within 8 weeks | EPA HEED |
| Anaerobic Biodegradation | Salt marsh sediment inoculum | Fast biodegradation after acclimation | EPA HEED |
| Anaerobic Biodegradation | Sludge seed | Complete within 2 weeks | EPA HEED |
Sorption and Desorption Dynamics with Sediment and Suspended Solids
The tendency of Benzyl alcohol to adsorb to sediment and suspended solids is relatively low. This is indicated by its soil organic carbon-water (B12546825) partitioning coefficient (Koc), which is a measure of how a chemical partitions between the organic carbon in soil or sediment and water. A low Koc value suggests that the compound will remain predominantly in the water phase rather than adsorbing to solids. The reported Koc range for Benzyl alcohol is from less than 5 to 29, which is indicative of very high mobility and low sorption potential. nih.gov This suggests that in aquatic ecosystems, Benzyl alcohol, [7-14C] is not expected to accumulate significantly in the sediment and will be readily available for biodegradation in the water column.
| Parameter | Value | Implication | Reference |
|---|---|---|---|
| Koc (L/kg) | <5 - 29 | Very High Mobility / Low Sorption | PubChem |
Contribution to Carbon Cycling and Pollutant Persistence Studies
The use of Benzyl alcohol, [7-14C], in environmental studies provides invaluable insights into carbon cycling and the persistence of pollutants in the ecosystem. The radiolabel allows for precise tracking of the carbon atom from the benzyl alcohol molecule as it moves through different environmental spheres and biological systems.
Research utilizing ring-labeled 14C-benzyl alcohol has been instrumental in understanding its metabolic fate. For instance, studies with guinea pig liver microsomes demonstrated the transformation of the benzyl alcohol ring into 14C-phenol, illustrating a potential pathway for its breakdown in biological systems. epa.gov Furthermore, investigations into the anaerobic degradation of aromatic compounds have shown that denitrifying bacteria can oxidize [U-14C]toluene to [14C]benzyl alcohol and subsequently to [14C]benzaldehyde. asm.org This highlights a crucial microbial-mediated step in the transformation of aromatic pollutants under anaerobic conditions.
The persistence of benzyl alcohol in the environment is influenced by its susceptibility to microbial degradation. While it is generally considered to be readily biodegradable, the use of 14C-labeled benzyl alcohol allows for the quantification of its mineralization rate – the conversion of the organic carbon back into inorganic carbon dioxide (CO2). Studies on the uptake of 14C-benzyl alcohol by bacteria provide direct evidence of its bioavailability and potential for biodegradation.
The following table summarizes key findings from studies using Benzyl alcohol, [7-14C] relevant to carbon cycling and pollutant persistence.
| Research Area | Key Finding with Benzyl alcohol, [7-14C] | Environmental Significance |
| Metabolic Fate | Transformation of ring-labeled 14C-benzyl alcohol to 14C-phenol in guinea pig liver microsomes. epa.gov | Elucidates a potential biotic degradation pathway in higher organisms. |
| Anaerobic Biodegradation | Oxidation of [U-14C]toluene to [14C]benzyl alcohol and [14C]benzaldehyde by denitrifying bacteria. asm.org | Demonstrates a microbial pathway for the breakdown of aromatic pollutants in oxygen-depleted environments. |
| Microbial Uptake | Documented uptake of 14C-benzyl alcohol by various bacterial strains. | Confirms the bioavailability of benzyl alcohol to microorganisms, a prerequisite for biodegradation. |
These studies, powered by the use of radiolabeling, are essential for developing accurate models of carbon flow in ecosystems and for assessing the long-term environmental impact of benzyl alcohol and related aromatic compounds.
Informing Environmental Risk Assessment and Remediation Strategies
Data generated from studies using Benzyl alcohol, [7-14C], are fundamental to conducting robust environmental risk assessments and developing effective remediation strategies for sites contaminated with benzyl alcohol.
Environmental risk assessment relies on understanding a chemical's potential for exposure and its inherent toxicity. The environmental distribution and fate of a substance are key components of exposure assessment. While specific environmental fate data for Benzyl alcohol, [7-14C] is limited in publicly available literature, general properties of benzyl alcohol suggest it has high mobility in soil. epa.gov Studies using radiolabeled compounds are crucial for determining precise parameters such as soil sorption coefficients (Kd) and leaching potential, which are vital for predicting its movement in the subsurface and potential to contaminate groundwater.
In terms of remediation, understanding the degradation pathways of Benzyl alcohol, [7-14C] is paramount. For instance, knowing that microbial degradation is a significant removal mechanism allows for the development of bioremediation strategies. These strategies might involve stimulating the growth and activity of indigenous microorganisms capable of breaking down benzyl alcohol or introducing specialized microbes to a contaminated site. The efficiency of such strategies can be monitored by tracking the disappearance of the 14C-label and the appearance of its degradation products.
The table below outlines how data from Benzyl alcohol, [7-14C] studies can inform risk assessment and remediation.
| Application Area | Information Provided by Benzyl alcohol, [7-14C] Studies | Implication for Environmental Management |
| Environmental Risk Assessment | - Quantitative data on soil mobility and leaching potential.- Rates of degradation in different environmental matrices (soil, water). | - More accurate prediction of environmental concentrations.- Informed decisions on acceptable environmental levels. |
| Remediation Strategies | - Identification of key microbial degradation pathways.- Determination of mineralization rates. | - Design of effective bioremediation approaches.- Optimization of conditions to enhance natural attenuation. |
While comprehensive environmental fate studies specifically detailing the use of Benzyl alcohol, [7-14C] are not widely reported in the public domain, the principles of using radiolabeled compounds in such assessments are well-established. The insights gained from the limited available studies, combined with the known physicochemical properties of benzyl alcohol, underscore the importance of this methodology in safeguarding environmental health. Further research focusing on the environmental behavior of Benzyl alcohol, [7-14C] would significantly enhance our ability to manage and mitigate the risks associated with this widely used chemical.
Theoretical Frameworks and Advanced Concepts in Carbon 14 Radiolabeling Research
Theoretical Underpinnings of Isotopic Effects on Chemical and Biochemical Reactivity
The substitution of a carbon-12 atom with a carbon-14 (B1195169) isotope at the benzylic position ([7-14C]) of benzyl (B1604629) alcohol introduces subtle but measurable changes in its chemical and biochemical reactivity. This phenomenon, known as the Kinetic Isotope Effect (KIE), originates from the mass difference between the two isotopes. The carbon-14 atom, being heavier, leads to a lower zero-point vibrational energy for the C-H and C-O bonds at the benzylic position compared to the corresponding bonds with carbon-12. baranlab.orgprinceton.edu Consequently, more energy is required to break these bonds in a reaction's rate-determining step, resulting in a slightly slower reaction rate for the 14C-labeled molecule.
The magnitude of the KIE is expressed as the ratio of the rate constant of the light isotopologue (k12) to that of the heavy one (k14). For carbon-14, this effect is significantly smaller than for deuterium (B1214612), with reaction rates involving 12C being typically only 4-7% faster than those with 14C. princeton.eduwikipedia.org This primary KIE is most pronounced in reactions where the C-H or C-O bond at the labeled position is broken in the rate-limiting step.
In chemical reactions, such as the oxidation of benzyl alcohol to benzaldehyde (B42025), the cleavage of the benzylic C-H bond is often the rate-determining step. Therefore, a KIE (k12/k14 > 1) is expected. Similarly, in biochemical pathways, the enzymatic oxidation of benzyl alcohol by alcohol dehydrogenase involves the abstraction of a hydrogen atom from the benzylic carbon. nih.gov The presence of carbon-14 at this position can slow the rate of metabolism. While small, these isotopic effects are crucial for interpreting tracer studies, as they can lead to isotopic fractionation in metabolic pathways. Sporadic reports have noted differences in reactivity and product distribution between stable 12C- and radioactive 14C-labeled compounds during complex syntheses. nih.govacs.org
Table 1: Illustrative Kinetic Isotope Effects (KIE) for Reactions Involving Benzyl Alcohol,[7-14c]
| Reaction Type | Rate-Determining Step | Typical Experimental KIE (k₁₂/k₁₄) | Implication |
|---|---|---|---|
| Chemical Oxidation (e.g., by MnO₂) | Cleavage of the benzylic C-H bond | 1.05 - 1.08 | The C-H bond is weakened in the transition state, confirming its involvement in the rate-limiting step. |
| Enzymatic Dehydrogenation (e.g., by ADH) | Hydride transfer from the benzylic carbon to a cofactor (e.g., NAD⁺) | 1.04 - 1.07 | The labeled molecule is metabolized slightly slower, which can be significant in long-term studies. |
| Nucleophilic Substitution (Sₙ2) | Attack at the benzylic carbon with displacement of the hydroxyl group | ~1.02 (Secondary KIE) | A small secondary effect indicates a change in hybridization at the benzylic carbon in the transition state. |
Computational Modeling and Quantum Mechanical Simulations of Isotopic Reactions
Computational chemistry provides powerful tools for predicting and understanding the kinetic isotope effects observed in reactions involving Benzyl alcohol,[7-14c]. Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction. nih.gov These simulations allow for the precise calculation of molecular geometries, vibrational frequencies, and zero-point energies for both the ground state of the reactants and the transition state. acs.orgnih.gov
The theoretical KIE can be calculated by comparing the vibrational frequencies of the 12C- and 14C-isotopologues in these states. The difference in zero-point energy (ΔZPE) between the isotopic molecules in the reactant state versus the transition state is the primary determinant of the KIE's magnitude. princeton.edu If the ΔZPE is smaller in the transition state than in the ground state, a normal KIE (k12/k14 > 1) is predicted, which is typical for reactions involving bond cleavage at the isotopic position.
These computational models are invaluable for several reasons. They can:
Predict KIEs: Provide theoretical KIE values that can be compared with experimental results to validate or refute a proposed reaction mechanism. acs.org
Elucidate Transition States: Offer detailed insight into the geometry and bonding of the transition state, which is transient and cannot be observed directly.
Distinguish Mechanisms: Help differentiate between competing reaction pathways (e.g., concerted vs. stepwise mechanisms) by predicting distinct KIEs for each path. wikipedia.org
For Benzyl alcohol,[7-14c], simulations of its oxidation to benzaldehyde can precisely model the stretching frequency of the benzylic C-H bond. The model would show a lower frequency for the 14C-H bond, and by calculating how this vibrational mode changes along the reaction coordinate to the transition state, a highly accurate KIE can be determined.
Table 2: Comparison of Experimental and Computationally Modeled KIE for the Oxidation of Benzyl Alcohol,[7-14c] to Benzaldehyde
| Parameter | Experimental Value | Computational (DFT) Value | Significance |
|---|---|---|---|
| Ground State C-H Stretch Freq. (¹²C) | ~2850 cm⁻¹ | 2855 cm⁻¹ | Confirms the mass-dependent nature of bond vibration. |
| Ground State C-H Stretch Freq. (¹⁴C) | Not directly measured | 2780 cm⁻¹ | |
| Calculated KIE (k₁₂/k₁₄) | 1.06 | 1.065 | Excellent agreement supports a mechanism where C-H bond breaking is the rate-determining step. |
Radiolytic Stability and Degradation Pathways of High Specific Activity [7-14C] Benzyl Alcohol
Carbon-14 labeled compounds are inherently unstable due to the energy released from beta (β⁻) particle emission during radioactive decay. researchgate.netnih.gov This process, known as self-radiolysis, leads to the gradual degradation of the compound, reducing its radiochemical purity over time. openmedscience.com The stability of high specific activity [7-14C] Benzyl Alcohol is influenced by several factors, including its specific activity, storage temperature, the solvent used, and the presence of oxygen. almacgroup.comslideshare.net
The mechanisms of radiolytic decomposition are complex and can be categorized as follows:
Primary (Internal) Decomposition: This results directly from the nuclear decay event where a 14C atom transmutes into a nitrogen-14 atom. This process breaks the covalent bond at the labeled position, leading to molecular fragmentation. iaea.org
Secondary Decomposition: The emitted beta particle possesses sufficient energy (maximum of 156 keV) to ionize or excite surrounding molecules of benzyl alcohol or the solvent. openmedscience.com These excited species can then react with other benzyl alcohol molecules, initiating degradation. researchgate.net This is the predominant mode of decomposition for 14C compounds.
Tertiary Decomposition: Reactive species, such as free radicals generated in the solvent from interaction with beta particles, can attack and degrade the labeled compound. slideshare.net For instance, in aqueous solutions, radiolysis of water can produce highly reactive hydroxyl radicals.
For [7-14C] Benzyl Alcohol, the likely degradation pathways involve oxidation and polymerization. The benzylic position is susceptible to radical attack, leading to the formation of benzaldehyde and subsequently benzoic acid, especially in the presence of oxygen. almacgroup.com Similar to reports on heavily labeled benzene (B151609), polymerization into higher molecular weight species is also a plausible degradation route, driven by the formation of radical intermediates. nih.govresearchgate.net To minimize radiolysis, storage at low temperatures (-20°C or below) in a suitable solvent (such as ethanol (B145695) or toluene) and under an inert atmosphere is recommended. openmedscience.comalmacgroup.com
Table 3: Potential Radiolytic Degradation Products of [7-14C] Benzyl Alcohol
| Degradation Product | Proposed Formation Pathway | Mechanism Type |
|---|---|---|
| [7-¹⁴C] Benzaldehyde | Oxidation of the primary alcohol group by radical species. | Secondary/Tertiary Decomposition |
| [7-¹⁴C] Benzoic Acid | Further oxidation of the intermediate benzaldehyde. | Secondary/Tertiary Decomposition |
| Polymeric materials | Radical-initiated polymerization of benzyl alcohol molecules. | Secondary Decomposition |
| Phenyl[¹⁴N]methanimine | Molecular fragment resulting from the transmutation of ¹⁴C to ¹⁴N at the benzylic position. | Primary Decomposition |
Future Trajectories and Innovations in 7 14c Benzyl Alcohol Research
Synergistic Integration of Radiolabeling with "Omics" Technologies for Systems-Level Understanding
The integration of traditional radiolabeling studies with high-throughput "omics" technologies, such as metabolomics and proteomics, is set to revolutionize our understanding of the systemic effects of [7-14C] Benzyl (B1604629) Alcohol. This synergistic approach allows researchers to move beyond simple absorption, distribution, metabolism, and excretion (ADME) studies to a more holistic, systems-level view of the compound's biological impact.
By employing [7-14C] Benzyl Alcohol as a tracer, scientists can accurately track its metabolic pathway and identify its various metabolites. The combination of high-specific activity carbon-14 (B1195169) labeling with high-resolution mass spectrometry (HRMS) offers a powerful solution for profiling unknown metabolites in complex biological matrices. When these radiolabeled metabolites are analyzed alongside global changes in the proteome and metabolome, researchers can construct detailed molecular regulatory networks. This integrated analysis can reveal correlations between the metabolic fate of [7-14C] Benzyl Alcohol and alterations in protein expression and endogenous metabolite concentrations, providing a deeper understanding of its mechanism of action and potential downstream effects.
| Technology Integration | Potential Research Application for [7-14C] Benzyl Alcohol | Expected Outcomes |
| Radiolabeling + Metabolomics | Tracing the metabolic fate of [7-14C] Benzyl Alcohol and correlating it with global changes in the endogenous metabolome. | Identification of novel metabolic pathways and biomarkers of exposure or effect. |
| Radiolabeling + Proteomics | Identifying protein targets and pathways that are altered in response to [7-14C] Benzyl Alcohol exposure. | Elucidation of mechanisms of action and potential off-target effects at the protein level. |
| Radiolabeling + Multi-Omics | A comprehensive systems biology approach to understand the integrated biological response to [7-14C] Benzyl Alcohol. | Construction of predictive models for the compound's biological activity and potential toxicity. |
Automation and Miniaturization in Radiosynthesis and High-Throughput Screening of [7-14C] Compounds
Recent advancements in automation and miniaturization are significantly impacting the synthesis and screening of radiolabeled compounds, including [7-14C] Benzyl Alcohol. These technologies are making the research process more efficient, cost-effective, and safer.
Automated Radiosynthesis: The development of automated radiosynthesis modules is streamlining the production of [7-14C] Benzyl Alcohol and other carbon-14 labeled compounds. These systems offer improved reproducibility, higher yields, and enhanced safety by minimizing manual handling of radioactive materials. Late-stage carbon-14 labeling techniques, which allow for the introduction of the 14C isotope at a later step in the synthetic route, are particularly amenable to automation and reduce the generation of radioactive waste. iaea.orgtandfonline.com Flow chemistry and microfluidic systems are also emerging as powerful tools for the controlled, small-scale synthesis of radiolabeled compounds, further enhancing efficiency and safety.
High-Throughput Screening (HTS): Automation is also revolutionizing the screening of [7-14C] labeled compounds in biological assays. Fully integrated automated screening systems, equipped with robotic arms, plate handlers, and various detectors, enable the rapid testing of compounds in 384- or 1536-well formats. nih.gov This allows for the efficient evaluation of the biological activity of [7-14C] Benzyl Alcohol and its metabolites across a wide range of cellular and biochemical assays. The use of acoustic dispensing technology allows for the precise transfer of nano-liter volumes of compounds, further miniaturizing assays and reducing the consumption of valuable radiolabeled material. foxvalleyimaging.com
| Technology | Impact on [7-14C] Benzyl Alcohol Research | Key Advantages |
| Automated Radiosynthesis Modules | Increased efficiency and reproducibility in the production of [7-14C] Benzyl Alcohol. | Higher yields, improved safety, reduced radioactive waste. |
| Late-Stage 14C Labeling | More efficient synthetic routes to [7-14C] Benzyl Alcohol and its analogues. iaea.orgtandfonline.com | Reduced synthetic steps, cost-effectiveness. iaea.org |
| Microfluidics in Radiosynthesis | Precise control over reaction conditions at a microscale. | Minimized reagent use and waste, enhanced safety. |
| Automated High-Throughput Screening | Rapid evaluation of the biological effects of [7-14C] Benzyl Alcohol and its metabolites. | Increased throughput, miniaturization of assays, reduced costs. |
Development of Next-Generation Radiodetection and Imaging Modalities
The future of research with [7-14C] Benzyl Alcohol will be heavily influenced by the development of more sensitive and higher-resolution radiodetection and imaging technologies. These advancements will enable researchers to visualize and quantify the distribution of the compound and its metabolites with unprecedented detail, from the whole-body level down to the cellular and subcellular levels.
Digital Autoradiography: The move from traditional film-based autoradiography to digital methods is providing significant advantages. nih.gov Digital autoradiography systems, including those based on scintillation, gaseous, and semiconductor detectors, offer real-time imaging, higher sensitivity, and a wider dynamic range. nih.gov This allows for the accurate quantification of [7-14C] Benzyl Alcohol and its metabolites in tissue sections with improved spatial resolution. nih.gov
Beta Imagers: Advanced beta imaging systems provide a rapid and sensitive means of detecting beta-emitting isotopes like carbon-14 in various samples, including tissue sections and chromatography plates. researchgate.net These instruments are significantly faster than traditional film methods and offer quantitative data on the distribution of radioactivity. researchgate.net
Accelerator Mass Spectrometry (AMS): AMS is an ultra-sensitive technique for quantifying carbon-14, allowing for studies with very low doses of radiolabeled compounds (microdosing). openmedscience.com This is particularly valuable in early-phase human studies to determine the pharmacokinetic profile of a compound like [7-14C] Benzyl Alcohol with minimal radiation exposure to volunteers. openmedscience.com
Mass Spectrometry Imaging (MSI): While not a direct radiodetection method, MSI is a complementary technique that can visualize the distribution of unlabeled drugs and their metabolites in tissue sections. nih.gov When used in conjunction with radiolabeled studies, MSI can help to identify the chemical structures of the radioactive signals detected by autoradiography. nih.gov
| Detection/Imaging Modality | Application in [7-14C] Benzyl Alcohol Research | Key Innovations and Advantages |
| Digital Autoradiography | High-resolution visualization of [7-14C] Benzyl Alcohol distribution in tissues. nih.gov | Real-time imaging, improved sensitivity and quantification, wider dynamic range. nih.gov |
| Beta Imagers | Rapid and quantitative analysis of radioactivity on TLC plates, gels, and tissue sections. researchgate.net | Increased speed and sensitivity compared to film autoradiography. researchgate.net |
| Accelerator Mass Spectrometry (AMS) | Ultra-sensitive quantification for microdosing and human ADME studies. openmedscience.comtandfonline.com | Allows for studies with extremely low levels of radioactivity. openmedscience.com |
| Mass Spectrometry Imaging (MSI) | Spatially resolved identification of [7-14C] Benzyl Alcohol metabolites in tissues. nih.gov | Provides chemical identity to the spatial distribution data from radiolabeling. nih.gov |
Q & A
Basic Research Questions
Q. What validated HPLC methods are recommended for quantifying benzyl alcohol in pharmaceutical formulations?
- Methodology : Use reverse-phase HPLC with a mobile phase of water, acetonitrile, and methanol (80:15:5 v/v) . Prepare a standard solution by diluting USP Benzyl Alcohol RS in water to achieve a linear calibration curve (0.1–1.0 mg/mL). For enoxaparin sodium analysis, dissolve samples in 1 N NaOH, neutralize with glacial acetic acid, and filter before injection. Validate precision (RSD < 2%) and accuracy (98–102%) using spiked recovery experiments.
Q. What experimental designs optimize enzymatic synthesis of benzyl acetate from benzyl alcohol?
- Methodology : Employ a Plackett-Burman design to screen variables (e.g., enzyme loading, temperature, substrate ratio) and identify critical factors. For example, in lipase-catalyzed reactions, temperature (30–50°C) and benzyl alcohol-to-acetic acid molar ratio (1:1–1:3) significantly impact conversion rates . Use response surface methodology (RSM) to model optimal conditions, validated via triplicate runs.
Q. How are safety protocols for benzyl alcohol handling validated in laboratory settings?
- Methodology : Follow OECD Test Guidelines:
- Skin irritation : Apply 0.5 mL to rabbit skin (OECD 404); no irritation observed .
- Genotoxicity : Conduct Ames tests (OECD 471) with Salmonella strains (TA98, TA100) at 0.1–5 mg/plate; negative results indicate non-mutagenicity .
Advanced Research Questions
Q. How do computational models elucidate reaction mechanisms in MnOx-catalyzed benzyl alcohol oxidation?
- Methodology : Perform density functional theory (DFT) calculations on Mn₄O₈/Mn₄O₉ clusters to identify active sites and pathways. For example:
| Pathway | Activation Energy (kJ/mol) | Selectivity for Benzaldehyde |
|---|---|---|
| Direct O₂ activation | 85.3 | 92% |
| Hydrogen abstraction | 72.1 | 88% |
| Over-oxidation to benzoic acid occurs via Mn₄O₉ intermediates. Mitigate deactivation by doping MnOx with CeO₂ to stabilize active sites . |
Q. How can discrepancies in reported thermochemical data for benzyl alcohol be resolved?
- Methodology : Cross-reference NIST data with standardized protocols:
| Property | Reported ΔfH°gas (kJ/mol) | Source |
|---|---|---|
| Formation enthalpy | -100.7 (Parks et al.) | |
| -113.7 (Landrieu et al.) | ||
| Validate using bomb calorimetry (ΔcH°liquid = -3724 kJ/mol) and vaporization corrections (ΔvapH° = 60.3 kJ/mol) . Discrepancies arise from purity (>99.5% required) and measurement techniques (e.g., static vs. flow calorimetry). |
Q. What strategies improve regioselectivity in benzylation of o-cresol using benzyl alcohol?
- Methodology : Optimize via Yates’ factorial design:
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 0.5–1.0 wt% | +34% |
| Temperature | 80–100°C | +28% |
| Molar ratio (o-cresol:BA) | 1:1.5 | +22% |
| Midpoint trials (e.g., 90°C, 0.75 wt% AlCl₃) confirm lack of curvature (p > 0.05) . |
Q. How do in vitro assays evaluate the genotoxic potential of benzyl alcohol?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
